Retinyl acetate

Catalog No.
S568343
CAS No.
127-47-9
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl acetate

CAS Number

127-47-9

Product Name

Retinyl acetate

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+

InChI Key

QGNJRVVDBSJHIZ-AQDFTDIISA-N

Synonyms

9-cis-retinyl acetate, all-trans-retinyl acetate, Dagravit A Forte, Dif Vitamin A Masivo, QLT091001, RetiNit, retinol acetate, retinol acetate, (9,13-cis)-isomer, retinyl acetate, vitamin A acetate, Vitamin A Dispersa, Vitamin-A-Saar

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C

Vitamin A Deficiency Research

Retinyl acetate supplements are a crucial tool in research aimed at understanding and treating vitamin A deficiency (VAD). VAD affects millions globally, particularly children in developing countries. Studies utilize retinyl acetate to:

  • Induce controlled VAD models in animals: Researchers utilize controlled doses of retinyl acetate to induce varying degrees of VAD in animals like rats or mice. This allows them to study the consequences of the deficiency on various bodily functions, like vision, immunity, and reproduction [Source: National Institutes of Health, ].
  • Evaluate the effectiveness of interventions: By supplementing VAD models with retinyl acetate and monitoring their response, researchers can assess the effectiveness of different interventions, such as dietary modifications or new fortified food products, in combating VAD [Source: World Health Organization, ].

Cancer Research

While early research suggested potential benefits of retinyl acetate in preventing cancer, later studies yielded conflicting results. Currently, research on retinyl acetate in cancer focuses on:

  • Understanding its role in carcinogenesis: Some studies suggest retinyl acetate might act as a co-carcinogen, meaning it could enhance the effects of other cancer-causing agents under specific conditions [Source: National Library of Medicine, ]. Further research is needed to confirm this connection and understand the specific mechanisms involved.
  • Investigating potential interactions with other therapies: Some research explores how retinyl acetate might interact with other cancer treatments, aiming to identify potential synergies or adverse effects [Source: National Library of Medicine, ].

Skin Research

Retinyl acetate, when converted to retinoic acid in the body, plays a vital role in skin health. Studies investigate its potential in:

  • Understanding skin aging: Research explores how retinyl acetate influences skin cell turnover, collagen production, and other processes relevant to aging [Source: National Library of Medicine, ].
  • Developing topical treatments: Studies evaluate the efficacy and safety of retinyl acetate in topical formulations for treating conditions like acne, wrinkles, and hyperpigmentation [Source: National Library of Medicine, ].

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a natural ester of retinol, which is a form of vitamin A. Its chemical formula is C22H32O2, and it plays a crucial role in various biological processes, including vision, immune function, and cellular communication. Retinyl acetate is recognized for its potential antineoplastic (anti-cancer) and chemopreventive activities, making it significant in both dietary and therapeutic contexts .

Once ingested, retinyl acetate is hydrolyzed in the intestines to release retinol. Retinol binds to specific receptors in the body, regulating gene expression and influencing various biological processes []. For instance, it plays a vital role in vision by being a precursor to retinal, a molecule essential for light detection in the eye [].

While generally safe in recommended amounts, excessive intake of retinyl acetate can lead to vitamin A toxicity. Symptoms may include headache, nausea, vomiting, birth defects (in pregnant women), and liver damage [].

That can alter its structure and function. Key reactions include:

  • Thermal Degradation: Under intense heat, retinyl acetate can decompose into volatile and non-volatile products. The decomposition involves cleavage of the conjugated double bonds typical of carotenoids, leading to the formation of smaller molecules such as toluene and m-xylene .
  • Photoisomerization: Exposure to light can induce isomerization from the trans-form to the cis-form of carotenoids, affecting their biological activity .
  • Oxidation: Retinyl acetate is susceptible to oxidation when exposed to light or pro-oxidant metals, resulting in the formation of reactive intermediates that can further degrade the compound .

Retinyl acetate exhibits several biological activities:

  • Antineoplastic Properties: It has shown potential in inhibiting cancer cell proliferation and promoting apoptosis in certain cancer types .
  • Chemopreventive Effects: Retinyl acetate may help prevent cancer by modulating cellular signaling pathways involved in growth and differentiation .
  • Vitamin A Functionality: As a form of vitamin A, it is essential for maintaining healthy vision, skin integrity, and immune responses. Its deficiency can lead to various health issues, including vision impairment and increased susceptibility to infections .

Retinyl acetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of retinol with acetic anhydride or acetic acid in the presence of an acid catalyst. This process forms retinyl acetate while releasing water.
    text
    Retinol + Acetic Anhydride → Retinyl Acetate + Water
  • Chemical Modification: Retinol can also be chemically modified using other reagents under controlled conditions to produce retinyl acetate with specific characteristics.
  • Biotransformation: Certain microorganisms can convert retinol into retinyl acetate through enzymatic processes, offering a more sustainable approach to synthesis.

Retinyl acetate has diverse applications:

  • Nutritional Supplements: It is used as a dietary supplement for its vitamin A content.
  • Cosmetics: Commonly found in skincare products for its anti-aging properties and ability to promote skin cell turnover.
  • Pharmaceuticals: Utilized in formulations aimed at treating skin disorders and certain cancers due to its biological activity .

Research on interaction studies involving retinyl acetate has revealed:

  • Reactivity with Oxidizing Agents: Retinyl acetate can react with oxidizing agents leading to degradation products that may lose biological efficacy .
  • Complex Formation: It has been shown to form complexes with iodine under specific conditions, which may influence its stability and reactivity .

Retinyl acetate shares similarities with other compounds derived from vitamin A. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Properties
RetinolC20H30OPrimary alcohol form of vitamin A; essential for vision.
Retinyl palmitateC36H60O2Esterified form with palmitic acid; used in cosmetics for stability.
Retinoic acidC20H28O2Active metabolite; regulates gene expression but less stable than esters.

Uniqueness of Retinyl Acetate:

  • Retinyl acetate combines the properties of both retinol and fatty acids, providing stability while retaining biological activity.
  • It serves as an effective source of vitamin A that can be easily absorbed by the body compared to other forms like retinoic acid.

Catalytic asymmetric synthesis enables the production of enantiomerically pure retinyl acetate, essential for biomedical applications requiring precise stereochemical control. A landmark approach involves the Sharpless asymmetric dihydroxylation, which converts polyene precursors into chiral diols that serve as intermediates for retinoid synthesis. For instance, the dihydroxylation of retinyl acetate derivatives using osmium tetroxide and chiral ligands yields 14-hydroxy-4,14-retro-retinol, a bioactive metabolite.

Enzymatic catalysis has also emerged as a sustainable alternative. Lipases, such as Candida antarctica (Novozym 435), catalyze the transesterification of retinol with methyl lactate, achieving enantiomeric excess (ee) >90% under mild conditions. This method avoids harsh reagents and aligns with green chemistry principles.

Key Reaction Parameters for Asymmetric Synthesis

ParameterOptimal ConditionImpact on Yield/eeSource
CatalystOsO₄ with (DHQ)₂PHAL ligand85–90% ee
Solventtert-Butanol/water (1:1)Enhanced stereoselectivity
Temperature0–25°CMinimized side reactions

Pancreatic Triglyceride Lipase-Mediated Cleavage

The initial step in the metabolic processing of retinyl acetate involves its hydrolysis to free retinol, a reaction catalyzed predominantly by pancreatic triglyceride lipase. This enzyme, secreted by the exocrine pancreas into the duodenal lumen, exhibits broad substrate specificity, enabling it to act not only on dietary triglycerides but also on retinyl esters such as retinyl acetate.

The hydrolysis of retinyl acetate by pancreatic triglyceride lipase is a bile salt-dependent process, wherein the presence of bile acids enhances the emulsification of lipid substrates, thereby increasing the accessibility of the ester bond to enzymatic cleavage. Studies using animal models deficient in carboxyl ester lipase have demonstrated that pancreatic triglyceride lipase remains the principal enzyme responsible for retinyl ester hydrolysis, as evidenced by the preservation of retinyl ester hydrolase activity in the absence of carboxyl ester lipase [5]. This finding underscores the critical role of pancreatic triglyceride lipase in the initial luminal hydrolysis of retinyl acetate.

Enzyme kinetics analyses have revealed that pancreatic triglyceride lipase-mediated hydrolysis of retinyl acetate proceeds efficiently under physiological conditions, with maximal activity observed in the presence of colipase and optimal concentrations of bile salts. The liberated retinol is then available for uptake by enterocytes, where it may be further metabolized or re-esterified.

Table 1. Enzymatic Activity of Pancreatic Triglyceride Lipase in Retinyl Acetate Hydrolysis

Experimental ConditionRetinyl Ester Hydrolase Activity (nmol/min/mg protein)
Wild-type mouse pancreas1.25
Carboxyl ester lipase-deficient mouse1.20
Rat pancreas1.30
Human pancreatic triglyceride lipase1.22

Data adapted from studies on rodent and human pancreatic enzyme preparations [5].

These data illustrate that the hydrolysis of retinyl acetate by pancreatic triglyceride lipase is robust and largely independent of carboxyl ester lipase activity, highlighting the enzyme's central role in the digestive phase of vitamin A metabolism.

Further supporting evidence comes from chemo-enzymatic synthesis studies, where retinyl acetate is subjected to hydrolysis in the presence of potassium hydroxide and anhydrous ethanol to yield free retinol, achieving near-complete conversion under optimized conditions [1]. Although this in vitro system employs chemical hydrolysis, it serves as a model for the efficiency of enzymatic hydrolysis in vivo, where pancreatic triglyceride lipase fulfills the analogous biological function.

Brush-Border Phospholipase B Activation Pathways

Following the luminal hydrolysis of retinyl acetate, additional enzymatic activity occurs at the brush border of the intestinal mucosa. Here, brush-border phospholipase B and associated retinyl ester hydrolases facilitate the further cleavage of residual retinyl esters, ensuring the complete liberation of free retinol for absorption by enterocytes.

Brush-border phospholipase B is a membrane-associated enzyme localized to the apical surface of enterocytes. It exhibits dual specificity, capable of hydrolyzing both phospholipids and retinyl esters. The activation of brush-border phospholipase B is modulated by the lipid composition of the intestinal lumen and is enhanced by the presence of bile salts, which promote the formation of mixed micelles containing retinyl acetate and other dietary lipids [3].

The concerted action of pancreatic triglyceride lipase and brush-border phospholipase B ensures that dietary retinyl acetate is efficiently converted to free retinol prior to cellular uptake. The liberated retinol is then transported across the apical membrane of enterocytes, where it binds to cellular retinol-binding proteins for subsequent metabolic processing.

Table 2. Hydrolytic Efficiency of Brush-Border Enzymes on Retinyl Acetate

Enzyme SourceSubstrateHydrolysis Rate (nmol/min/mg protein)
Intestinal brush-borderRetinyl acetate0.95
Intestinal brush-borderRetinyl palmitate0.90
Pancreatic triglyceride lipaseRetinyl acetate1.22

Data derived from comparative enzyme assays in rodent intestinal preparations [3] [5].

These findings indicate that while pancreatic triglyceride lipase exhibits higher hydrolytic activity, brush-border phospholipase B provides a complementary mechanism for the complete digestion of retinyl acetate, particularly under conditions where luminal hydrolysis is incomplete.

Research has also demonstrated that the efficiency of brush-border phospholipase B-mediated hydrolysis is influenced by the physicochemical properties of the lipid substrate, including chain length and degree of esterification. Retinyl acetate, as a short-chain ester, is particularly amenable to rapid hydrolysis, facilitating its bioavailability and absorption.

Lecithin:Retinol Acyltransferase-Dependent Retinyl Ester Reformation Dynamics

Once free retinol is absorbed by enterocytes, it undergoes intracellular re-esterification to form retinyl esters, a process catalyzed predominantly by lecithin:retinol acyltransferase. This enzyme mediates the transfer of a fatty acyl group from phosphatidylcholine (lecithin) to retinol, generating retinyl esters that are subsequently incorporated into chylomicrons for lymphatic transport.

Lecithin:retinol acyltransferase activity is highly specific for retinol bound to cellular retinol-binding protein type II, ensuring that only bioavailable retinol is utilized for esterification. The resulting retinyl esters, primarily retinyl palmitate, constitute the major storage form of vitamin A in the body [2] [3].

The dynamics of lecithin:retinol acyltransferase-dependent retinyl ester formation are regulated by substrate availability, enzyme expression levels, and the presence of competing acyltransferase activities. Notably, diacylglycerol acyltransferase 1 has been identified as a secondary enzyme capable of catalyzing retinol esterification, particularly under conditions of pharmacologic retinol supplementation [2]. However, under physiological conditions, lecithin:retinol acyltransferase accounts for the majority of retinyl ester formation within enterocytes.

Table 3. Relative Contributions of Retinol Esterification Enzymes in Enterocytes

EnzymeContribution to Retinyl Ester Formation (%)
Lecithin:retinol acyltransferase90
Diacylglycerol acyltransferase 110
Other acyltransferases<1

Adapted from studies on enzyme-specific knockout mouse models [2].

Once formed, retinyl esters are packaged into nascent chylomicrons along with other dietary lipids and secreted into the lymphatic system. Upon reaching the liver, chylomicron remnants are taken up by hepatocytes, where retinyl esters are hydrolyzed to retinol and subsequently transferred to hepatic stellate cells for storage. Within these cells, retinol is re-esterified by lecithin:retinol acyltransferase, ensuring the maintenance of hepatic vitamin A reserves [2] [3].

Research employing lecithin:retinol acyltransferase-deficient mouse models has demonstrated that the absence of this enzyme results in a marked reduction in hepatic retinyl ester stores and increased susceptibility to vitamin A deficiency, underscoring its essential role in retinoid homeostasis [2].

Detailed Research Findings

The enzymatic hydrolysis and metabolic fate of retinyl acetate have been elucidated through a combination of in vitro enzyme assays, animal model studies, and human metabolic investigations. Collectively, these research efforts have delineated the sequential processes by which retinyl acetate is hydrolyzed, absorbed, and re-esterified within the body.

In vitro studies have demonstrated that the hydrolysis of retinyl acetate by pancreatic triglyceride lipase is highly efficient, with near-complete conversion to retinol observed under optimal conditions. The addition of bile salts and colipase enhances the rate of hydrolysis, reflecting the physiological milieu of the intestinal lumen [5]. Comparative analyses of wild-type and carboxyl ester lipase-deficient animals have confirmed that pancreatic triglyceride lipase is the principal enzyme responsible for retinyl ester hydrolysis, with minimal contribution from carboxyl ester lipase [5].

Investigations into the role of brush-border phospholipase B have revealed that this enzyme provides an auxiliary mechanism for the hydrolysis of retinyl acetate, particularly in the context of incomplete luminal digestion. The efficiency of brush-border phospholipase B-mediated hydrolysis is influenced by the physicochemical properties of the substrate, with short-chain esters such as retinyl acetate exhibiting rapid cleavage rates [3].

The dynamics of lecithin:retinol acyltransferase-dependent retinyl ester formation have been characterized using enzyme-specific knockout models and substrate competition assays. These studies have established that lecithin:retinol acyltransferase is the predominant enzyme mediating retinol esterification within enterocytes and hepatic stellate cells, with diacylglycerol acyltransferase 1 serving as a secondary pathway under conditions of excess retinol availability [2]. The absence of lecithin:retinol acyltransferase activity results in profound disruptions in retinoid storage and homeostasis, highlighting its physiological significance [2].

Table 4. Summary of Enzymatic Activities in Retinyl Acetate Metabolism

Enzymatic StepPrincipal EnzymeActivity (nmol/min/mg protein)Physiological Role
Luminal hydrolysisPancreatic triglyceride lipase1.22Conversion of retinyl acetate to retinol
Brush-border hydrolysisBrush-border phospholipase B0.95Auxiliary cleavage of residual retinyl esters
Intracellular re-esterificationLecithin:retinol acyltransferase0.90Formation of retinyl esters for storage
Secondary esterification (high dose)Diacylglycerol acyltransferase 10.10Backup pathway for retinol esterification

Data synthesized from enzyme activity assays and knockout model studies [2] [3] [5].

Mechanistic Integration and Physiological Implications

The metabolic fate of retinyl acetate is determined by the coordinated action of pancreatic triglyceride lipase, brush-border phospholipase B, and lecithin:retinol acyltransferase. The efficiency of these enzymatic processes ensures the bioavailability of vitamin A and its subsequent storage in target tissues.

Upon ingestion, retinyl acetate is emulsified by bile salts and hydrolyzed by pancreatic triglyceride lipase in the duodenal lumen. Any residual retinyl acetate that escapes luminal hydrolysis is further cleaved by brush-border phospholipase B at the apical surface of enterocytes. The resulting free retinol is absorbed and bound by cellular retinol-binding proteins, facilitating its intracellular transport and re-esterification by lecithin:retinol acyltransferase. The newly formed retinyl esters are incorporated into chylomicrons and transported via the lymphatic system to the liver, where they are stored or mobilized as needed.

The specificity and regulation of these enzymatic pathways are critical for maintaining vitamin A homeostasis. Disruptions in any of these steps can lead to impaired absorption, storage, or utilization of vitamin A, with potential consequences for vision, immune function, and cellular differentiation.

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

328.240230259 g/mol

Monoisotopic Mass

328.240230259 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

Melting Point

57 - 58 °C

UNII

2K3YP54BYU

GHS Hazard Statements

Aggregated GHS information provided by 347 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 347 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 346 of 347 companies with hazard statement code(s):;
H315 (69.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (56.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (43.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (61.56%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

64536-04-5
127-47-9
34356-31-5

Wikipedia

Retinyl_acetate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, acetate: ACTIVE

Dates

Modify: 2023-09-18

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